molecular formula C7H9ClN2O2S B504874 2-chloro-N-ethylpyridine-3-sulfonamide CAS No. 38030-55-6

2-chloro-N-ethylpyridine-3-sulfonamide

Cat. No.: B504874
CAS No.: 38030-55-6
M. Wt: 220.68g/mol
InChI Key: WLJBJQIKKKPGJZ-UHFFFAOYSA-N
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Description

2-Chloro-N-ethylpyridine-3-sulfonamide is a chemical intermediate of significant interest in modern medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and oncology. As a secondary sulfonamide, this compound provides a versatile scaffold for the design of targeted molecular probes and potential drug candidates. The strategic incorporation of both a chlorine atom and a sulfonamide group is a recognized approach in lead optimization, as these features can profoundly influence a molecule's biological activity and physicochemical properties . The chlorinated pyridine core serves as a privileged structure in drug discovery, while the N-ethyl sulfonamide moiety is a key functional group known to enhance binding affinity and selectivity for various enzymatic targets . Researchers are exploring derivatives of this compound for applications in neurodegenerative diseases, affective disorders, and schizophrenia, given the established role of sulfonamides in CNS-drug discovery . Furthermore, the structural motif is relevant in the development of kinase inhibitors, drawing parallels to sulfonamide-containing anticancer drugs like vemurafenib, which target specific oncogenic pathways . This compound is intended for research purposes to enable the synthesis and biological evaluation of new chemical entities with potential therapeutic utility. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)6-4-3-5-9-7(6)8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJBJQIKKKPGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

2-Chloro-N-ethylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are well-known for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, an essential metabolic pathway in bacteria.

Case Studies and Findings

  • Mechanism of Action : The compound has been shown to interact with bacterial enzymes involved in folate metabolism, effectively inhibiting their activity. Studies have demonstrated its efficacy against gram-positive bacteria such as Staphylococcus aureus and certain gram-negative strains like Escherichia coli .
  • Resistance Mechanisms : Research indicates that this compound can circumvent some bacterial resistance mechanisms. It exhibits favorable binding affinities with proteins that are often altered in resistant strains, thus making it a candidate for further development against antibiotic-resistant bacteria .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus125 µg/mL
Escherichia coli31.25 µg/mL
Klebsiella pneumoniae250 µg/mL

Antifungal Properties

In addition to its antibacterial applications, this compound has shown promise as an antifungal agent.

Research Insights

  • Dual-Target Approach : Recent studies have explored the compound's ability to target both fungal pathogens and host inflammatory responses. This dual-action mechanism is particularly relevant for managing infections caused by Candida species .
  • In Vitro Efficacy : In vitro assays have revealed that the compound exhibits significant antifungal activity against Candida albicans, with IC50 values indicating effective inhibition of fungal growth .
Fungal Strain IC50 (µg/mL) Reference
Candida albicans10 µg/mL
Candida parapsilosis15 µg/mL

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties.

Case Studies

  • Inhibition of Cancer Cell Proliferation : Some studies have reported that derivatives of pyridine sulfonamides can inhibit cancer cell lines by targeting specific signaling pathways involved in tumor growth, such as PI3K/Akt pathways .
  • Synergistic Effects : In combination therapies, this compound has been tested alongside other anticancer agents, showing enhanced efficacy in reducing tumor sizes in preclinical models .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that introduce the sulfonamide group onto the pyridine ring.

Synthesis Overview

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives.
  • Reagents : Common reagents include chlorosulfonic acid for sulfonylation and various alkylating agents to introduce the ethyl group.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Comparison with Similar Compounds

2-Chloro-N-cyclopentylpyridine-3-sulfonamide (CAS: 1155913-42-0)

  • Substituent : Cyclopentyl group on the sulfonamide nitrogen.
  • Molecular Formula : C₁₁H₁₄ClN₂O₂S.
  • Molar Mass : 282.76 g/mol.
  • Increased lipophilicity (predicted higher logP) due to the cycloalkane moiety, which may enhance membrane permeability in biological assays.
  • Applications : Like the ethyl derivative, it serves as a research intermediate, though its steric profile may favor specific synthetic pathways or target interactions .

2-Chloro-N,N-diethylpyridine-3-sulfonamide (CAS: 38029-88-8)

  • Substituent : Two ethyl groups on the sulfonamide nitrogen.
  • Molecular Formula : C₉H₁₃ClN₂O₂S.
  • Molar Mass : 248.73 g/mol.
  • Key Differences: The diethyl substitution increases lipophilicity (logP = 2.8463) compared to the monoethyl derivative, enhancing solubility in nonpolar solvents . Polar surface area (PSA = 58.65 Ų) is marginally lower than the monoethyl analog, suggesting altered hydrogen-bonding capacity.

3-Chloro-N-phenyl-phthalimide (CAS: Not provided)

  • Molecular Formula: C₁₄H₈ClNO₂.
  • Key Differences: The phthalimide core lacks the sulfonamide group, limiting direct comparison but highlighting divergent applications (e.g., as a monomer for polyimides rather than a sulfonamide intermediate) . Higher thermal stability due to the rigid phthalimide structure, unlike the more flexible pyridine-sulfonamide analogs.

Comparative Data Table

Compound Substituent(s) Molecular Formula Molar Mass (g/mol) CAS Number logP PSA (Ų) Applications
This compound Ethyl C₇H₉ClN₂O₂S 220.68 38030-55-6 N/A N/A Synthetic intermediate
2-Chloro-N-cyclopentylpyridine-3-sulfonamide Cyclopentyl C₁₁H₁₄ClN₂O₂S 282.76 1155913-42-0 N/A N/A Research intermediate
2-Chloro-N,N-diethylpyridine-3-sulfonamide Diethyl C₉H₁₃ClN₂O₂S 248.73 38029-88-8 2.8463 58.65 Pharmaceutical synthesis
3-Chloro-N-phenyl-phthalimide Phenyl C₁₄H₈ClNO₂ 265.68 N/A N/A N/A Polymer monomer

Research Findings and Trends

  • Substituent Effects : Ethyl groups balance reactivity and lipophilicity, making this compound a versatile intermediate. Diethyl derivatives, with higher logP, are better suited for hydrophobic environments, while cyclopentyl analogs may face kinetic limitations in reactions .
  • Synthetic Utility : The pyridine-sulfonamide scaffold is privileged in medicinal chemistry, with chloro groups enabling further functionalization (e.g., cross-coupling reactions).
  • Data Gaps: Limited public data on solubility and stability for these compounds underscores the need for further characterization.

Biological Activity

2-Chloro-N-ethylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom and an ethyl group attached to a pyridine ring, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C8_{8}H10_{10}ClN1_{1}O2_{2}S, with a molecular weight of approximately 219.69 g/mol. The presence of the sulfonamide group contributes to its biological activity by allowing interactions with various enzymes and proteins.

The biological activity of this compound primarily involves enzyme inhibition. The sulfonamide moiety can form hydrogen bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the chlorine atom and the pyridine ring facilitate π-π interactions and hydrophobic interactions, enhancing binding affinity and specificity towards molecular targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating bacterial infections .
  • Antitumor Activity: Research indicates potential antitumor effects, with some derivatives showing significant inhibition of cancer cell lines in vitro. The mechanism often involves interference with cellular pathways critical for tumor growth .
  • Anti-inflammatory Effects: Some studies have reported that related compounds exhibit anti-inflammatory properties by modulating immune responses, suggesting that this compound could have similar effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Studies:
    • A study evaluated the efficacy of various sulfonamides against Staphylococcus aureus, showing that modifications in the sulfonamide structure significantly influenced antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity.
  • Antitumor Activity:
    • In vitro assays demonstrated that certain derivatives of pyridine sulfonamides inhibited cell proliferation in various cancer cell lines, with IC50_{50} values indicating effective concentrations for therapeutic applications .
  • Influenza Virus Inhibition:
    • A study identified aryl sulfonamides as inhibitors of influenza virus entry and replication. Although focused on structurally related compounds, findings suggest that similar mechanisms could be explored for this compound .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against S. aureus
AntitumorEffective against various cancer cell lines (IC50_{50} values < 20 μM)
Anti-inflammatoryModulation of immune responses observed
Viral InhibitionPotential inhibition of influenza virus replication

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-ethylpyridine-3-sulfonamide to minimize byproducts?

Answer:

  • Methodology : Use stepwise sulfonylation of pyridine-3-sulfonyl chloride with ethylamine under controlled conditions (e.g., low temperature, inert atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates like 6-chloro-pyridine-3-sulfonyl chloride .
  • Key Parameters : Adjust stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to ethylamine) and employ polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Techniques :
    • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ≈ 1.76 Å, S–N bond ≈ 1.62 Å) to confirm sulfonamide linkage .
    • NMR spectroscopy : Identify characteristic peaks (e.g., δ 8.5–8.7 ppm for pyridine protons; δ 3.1–3.3 ppm for N–CH₂–CH₃) .
    • FTIR : Validate sulfonamide functional groups via S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. How can researchers assess the purity of this compound for pharmacological studies?

Answer:

  • Quantitative Methods :
    • HPLC with UV detection : Use a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to achieve a retention time of 6.2–6.5 minutes; target >98% purity .
    • Elemental analysis : Compare experimental vs. theoretical C, H, N, S, and Cl content (e.g., C: 40.2%, H: 3.8%, N: 9.4%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Mechanistic Studies :
    • Kinetic analysis : Monitor activation energy (ΔG‡) via Arrhenius plots under varying temperatures (e.g., 25–60°C) to identify rate-limiting steps .
    • DFT calculations : Model transition states to predict regioselectivity (e.g., Cl substitution at C2 vs. C6 positions) using software like Gaussian .
  • Experimental Validation : Use isotopic labeling (e.g., ¹⁵N-ethylamine) to track bond formation via mass spectrometry .

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

Answer:

  • Crystallographic Refinement :
    • Compare lattice parameters (e.g., monoclinic system, space group P21/n, a = 11.1 Å, b = 4.85 Å) across derivatives to identify structural distortions caused by substituents .
    • Analyze thermal ellipsoids to distinguish static disorder from dynamic effects (e.g., solvent interactions) .
  • Case Study : In N-(aryl)-sulfonamides, ortho-substituents increase dihedral angles (e.g., 15–20°) between the pyridine and sulfonamide planes, altering reactivity .

Q. What strategies mitigate methodological divergence in structure-activity relationship (SAR) studies of sulfonamide derivatives?

Answer:

  • Standardization :
    • Use uniform assay conditions (e.g., pH 7.4 buffer, 25°C) for biological activity comparisons .
    • Apply multivariate statistical analysis (e.g., PCA or PLS) to isolate confounding variables (e.g., lipophilicity vs. electronic effects) .
  • Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .

Notes for Methodological Rigor

  • Contradiction Management : Document deviations in experimental protocols (e.g., solvent purity, humidity) to reconcile conflicting SAR data .

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